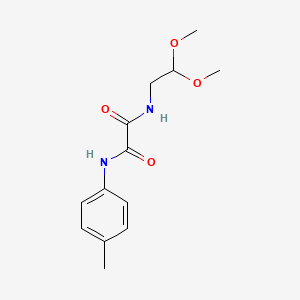
N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide is a compound of interest due to its potential therapeutic applications and biological activities. This compound has been investigated for its role in modulating various cellular processes, particularly in the context of cancer treatment and neuropharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H18N2O4
- Molecular Weight : 246.28 g/mol
- Chemical Structure :
- The compound features a dimethoxyethyl group and a methylphenyl moiety, which contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with protein kinase pathways, which are crucial for regulating cell proliferation, differentiation, and apoptosis. These pathways are often dysregulated in cancerous cells, making them a target for therapeutic intervention.
- Protein Kinase Inhibition : The compound has shown potential in inhibiting specific protein kinases that are involved in tumor growth and survival. For instance, it may affect the MEK-ERK signaling pathway, which is upregulated in many cancers .
- Cellular Effects : Inhibition of protein kinases leads to reduced cell proliferation and altered metabolic processes within the cells . This modulation can result in the induction of apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of similar compounds, it was found that they effectively inhibited tumor growth in vitro. The mechanism was linked to the downregulation of key signaling pathways associated with cell survival and proliferation.
Case Study 2: Neuropharmacological Impact
Another study highlighted the psychoactive effects of related compounds, suggesting that they could influence neurotransmitter release and receptor activity. This opens avenues for exploring their use in treating neuropsychiatric disorders .
Toxicological Considerations
While the compound exhibits promising biological activities, it is essential to consider its safety profile. Studies have indicated potential cardiotoxic effects related to similar compounds, emphasizing the need for thorough toxicological assessments before clinical application .
科学研究应用
Anticancer Activity
Recent studies have indicated that N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide exhibits potential anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound could effectively target specific cancer pathways, leading to reduced cell proliferation in vitro .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. Its unique chemical structure allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful in formulating medications for poorly soluble compounds, making them more effective in clinical settings .
Polymer Synthesis
This compound serves as a monomer in the synthesis of novel polymers with enhanced mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their improved adhesion and durability compared to traditional materials .
Nanocomposites
Incorporating this compound into nanocomposites has shown promising results in enhancing thermal stability and mechanical strength. The interaction between the compound and nanoparticles can lead to synergistic effects that improve the overall performance of the material .
Bioremediation
The compound has been investigated for its potential use in bioremediation processes, particularly in removing heavy metals from contaminated water sources. Its ability to chelate metal ions makes it a candidate for developing environmentally friendly remediation strategies .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the environmental impact of this compound. Understanding its degradation products and their effects on ecosystems is crucial for ensuring safe applications in environmental contexts .
Case Studies
属性
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-4-6-10(7-5-9)15-13(17)12(16)14-8-11(18-2)19-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKBJVNQEBPGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













